molecular formula C15H16N2O4 B13487810 4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid

4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid

Cat. No.: B13487810
M. Wt: 288.30 g/mol
InChI Key: BTHUVIAYRUBMFM-UHFFFAOYSA-N
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Description

4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid is a compound that combines a benzoic acid moiety with a pyrazole ring, protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process . These methods allow for continuous production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid involves its interaction with molecular targets through covalent bonding and non-covalent interactions. The Boc group provides protection during synthesis, allowing for selective reactions at other sites within the molecule. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The Boc protection allows for selective reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]benzoic acid

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-9-8-12(16-17)10-4-6-11(7-5-10)13(18)19/h4-9H,1-3H3,(H,18,19)

InChI Key

BTHUVIAYRUBMFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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